molecular formula C21H17BrN2O3 B213648 4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide

4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide

Cat. No. B213648
M. Wt: 425.3 g/mol
InChI Key: UUYCGDZLFXEELK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide, also known as BPTF inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of epigenetics. This compound is a small molecule inhibitor of the chromatin remodeling protein, Bromodomain PHD finger Transcription Factor (BPTF), which plays a crucial role in regulating gene expression.

Mechanism of Action

4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide inhibitor binds to the bromodomain of 4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide, which is responsible for recognizing acetylated lysine residues on histones. This binding prevents 4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide from interacting with chromatin, leading to a decrease in the activity of the NuRD complex. The inhibition of 4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide results in altered chromatin structure and gene expression, leading to downstream effects on cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide inhibitor has been shown to have several biochemical and physiological effects in cellular and animal models. In cancer cells, 4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide inhibitor has been shown to decrease cell proliferation, induce apoptosis, and inhibit tumor growth. In stem cells, 4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide inhibitor has been shown to promote differentiation and inhibit self-renewal. In animal models, 4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide inhibitor has been shown to have therapeutic effects in cancer and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The use of 4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide inhibitor in lab experiments has several advantages, including its specificity for 4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide, its small molecular weight, and its ability to penetrate cell membranes. However, there are also limitations to its use, such as its potential off-target effects, the need for appropriate controls, and the difficulty in optimizing the concentration and timing of treatment.

Future Directions

There are several future directions for research on 4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide inhibitor, including its potential therapeutic applications in cancer and neurodegenerative diseases, its role in stem cell differentiation and development, and its use as a tool for studying epigenetic regulation. Further studies are needed to optimize the synthesis and purity of 4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide inhibitor, to investigate its effects on different cell types and in vivo models, and to identify potential off-target effects and toxicity. Additionally, the development of novel 4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide inhibitors with improved potency and selectivity could lead to the discovery of new therapeutic targets and treatment options for various diseases.

Synthesis Methods

The synthesis of 4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide involves a series of chemical reactions, starting with the reaction of 2-bromophenol with formaldehyde to form 2-bromo-phenyl-methanol. This intermediate is then reacted with N-(4-carbamoylphenyl)benzamide in the presence of a base to yield the final product, 4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide inhibitor. The synthesis of this compound has been reported in several research articles, and the purity and yield of the product can be optimized by modifying the reaction conditions.

Scientific Research Applications

4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide inhibitor has emerged as a promising tool for studying the role of 4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide in gene regulation and epigenetics. 4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide is a member of the nucleosome remodeling and histone acetyltransferase (NuRD) complex, which plays a critical role in regulating gene expression by altering chromatin structure. 4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide is overexpressed in several types of cancer, and its inhibition has been shown to suppress tumor growth and induce cell death. 4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide inhibitor has also been used in studies related to stem cell differentiation, embryonic development, and neuronal function.

properties

Product Name

4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide

Molecular Formula

C21H17BrN2O3

Molecular Weight

425.3 g/mol

IUPAC Name

4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide

InChI

InChI=1S/C21H17BrN2O3/c22-18-3-1-2-4-19(18)27-13-14-5-7-16(8-6-14)21(26)24-17-11-9-15(10-12-17)20(23)25/h1-12H,13H2,(H2,23,25)(H,24,26)

InChI Key

UUYCGDZLFXEELK-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)N)Br

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)N)Br

Origin of Product

United States

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